
Dotriacontyl tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriacontyl tetracosanoate is a long-chain ester compound with the molecular formula C56H112O2. It is a wax ester formed from the esterification of dotriacontanol (a 32-carbon alcohol) and tetracosanoic acid (a 24-carbon fatty acid). This compound is known for its high molecular weight and hydrophobic properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dotriacontyl tetracosanoate can be synthesized through the esterification reaction between dotriacontanol and tetracosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where dotriacontanol and tetracosanoic acid are mixed with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under reflux to remove water. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions: Dotriacontyl tetracosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dotriacontanol and tetracosanoic acid.
Oxidation: The ester can undergo oxidation reactions, especially at the alcohol end, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester bond can yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dotriacontanol and tetracosanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols and acids.
Applications De Recherche Scientifique
Dotriacontyl tetracosanoate has several applications in scientific research and industry:
Chemistry: Used as a model compound in studies of long-chain esters and their properties.
Biology: Investigated for its role in biological membranes and as a component of natural waxes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and hydrophobic properties.
Mécanisme D'action
The mechanism of action of dotriacontyl tetracosanoate involves its interaction with lipid membranes and hydrophobic environments. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can help in the controlled release of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Dotriacontyl tetracosanoate can be compared with other long-chain esters such as:
Tetracontanyl palmitate: Similar in structure but with different chain lengths, affecting their physical properties and applications.
Hexatriacontyl stearate: Another long-chain ester with different fatty acid and alcohol components, leading to variations in melting points and solubility.
Uniqueness: this compound’s unique combination of a 32-carbon alcohol and a 24-carbon fatty acid gives it distinct physical and chemical properties, making it particularly useful in applications requiring high molecular weight and hydrophobicity.
Propriétés
Numéro CAS |
178957-22-7 |
|---|---|
Formule moléculaire |
C56H112O2 |
Poids moléculaire |
817.5 g/mol |
Nom IUPAC |
dotriacontyl tetracosanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
Clé InChI |
KNQSBWCDYFUVMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


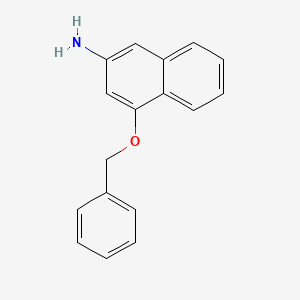
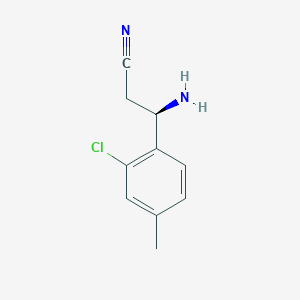

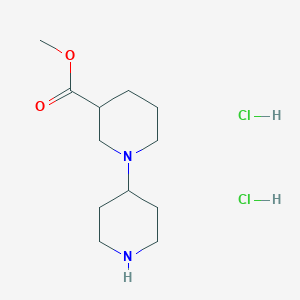
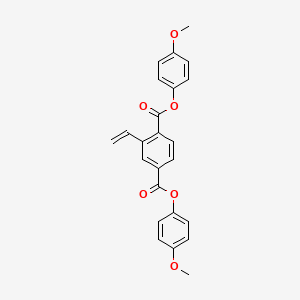
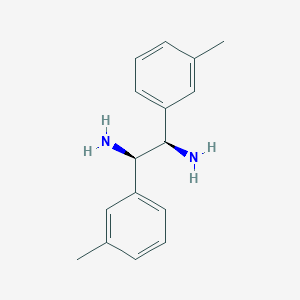
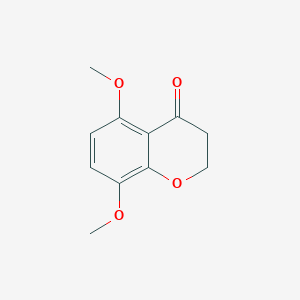
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
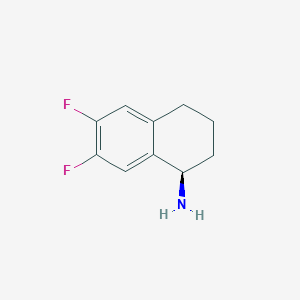


![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)
